1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,6-difluorophenyl)urea
CAS No.: 1448034-95-4
Cat. No.: VC6845142
Molecular Formula: C18H14F2N2O4
Molecular Weight: 360.317
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448034-95-4 |
|---|---|
| Molecular Formula | C18H14F2N2O4 |
| Molecular Weight | 360.317 |
| IUPAC Name | 1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(2,6-difluorophenyl)urea |
| Standard InChI | InChI=1S/C18H14F2N2O4/c19-13-4-3-5-14(20)17(13)22-18(23)21-8-1-2-9-24-12-6-7-15-16(10-12)26-11-25-15/h3-7,10H,8-9,11H2,(H2,21,22,23) |
| Standard InChI Key | QKRFAIUXKQVCCQ-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)NC3=C(C=CC=C3F)F |
Introduction
The compound 1-(4-(Benzo[d] dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,6-difluorophenyl)urea is a complex organic molecule featuring a benzo[d] dioxole moiety linked to a but-2-yn-1-yl group and a 2,6-difluorophenylurea group. This structure suggests potential applications in various fields, including chemistry, biology, and medicine, due to the presence of functional groups known for their biological activity.
Chemical Formula and Molecular Weight
-
Molecular Formula: CHF_2}N_2}O_4}
-
Molecular Weight: Approximately 394.34 g/mol (estimated based on similar compounds)
Biological Activity
Compounds featuring the benzo[d] dioxole moiety are known for their diverse biological activities, including antimicrobial and anticancer effects. The addition of a 2,6-difluorophenyl group could enhance these properties by interacting with specific molecular targets, potentially inhibiting enzyme activity or interfering with cellular pathways.
Potential Applications
-
Antimicrobial Activity: The benzo[d] dioxole moiety may exhibit antimicrobial properties against various pathogens.
-
Anticancer Activity: The compound could inhibit cancer cell proliferation and induce apoptosis, similar to other compounds with this structural motif.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume